3-(Benzyloxy)-N-ethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-3-phenylmethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-2-16-14-9-6-10-15(11-14)17-12-13-7-4-3-5-8-13/h3-11,16H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YANGZIZOSJVYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Benzyloxy N Ethylaniline
Strategic Retrosynthetic Disconnections and Precursor Identification
The synthesis of 3-(Benzyloxy)-N-ethylaniline can be approached through two primary retrosynthetic disconnections, each identifying a distinct set of precursors.
Disconnection A: C-N Bond Formation as the Key Step
This strategy involves the formation of the N-ethyl bond as the final key step. The disconnection of the ethyl group from the nitrogen atom leads to the primary precursor, 3-benzyloxyaniline (B72059) . This intermediate can be further disconnected at the ether linkage, leading to 3-aminophenol (B1664112) and a suitable benzylating agent like benzyl (B1604629) bromide .
Disconnection B: C-O Bond Formation as the Key Step
Alternatively, the synthesis can be designed around the formation of the benzyloxy ether bond in the final step. Disconnecting the benzyl group from the oxygen atom points to N-ethyl-3-aminophenol as the key precursor, along with a benzylating agent. Further disconnection of the N-ethyl group from N-ethyl-3-aminophenol leads back to 3-aminophenol and an ethylating agent.
The selection of precursors is critical and often depends on the availability, cost, and reactivity of the starting materials. Both 3-aminophenol and 3-benzyloxyaniline are commercially available, providing flexibility in the choice of synthetic route.
Optimized Multi-Step Synthesis Pathways to this compound
Based on the retrosynthetic analysis, two principal multi-step synthesis pathways emerge.
Reductive Amination Strategies for N-Ethylaniline Moiety Formation
Reductive amination is a highly effective method for forming the N-ethylaniline moiety, starting from 3-benzyloxyaniline and acetaldehyde (B116499). masterorganicchemistry.com This reaction typically proceeds in a one-pot fashion, where the amine and aldehyde first form an intermediate imine, which is then reduced in situ to the desired secondary amine.
A variety of reducing agents can be employed for this transformation, each with its own advantages and limitations. wikipedia.org
Sodium borohydride (B1222165) (NaBH₄) is a common and cost-effective reducing agent, but it can also reduce the starting aldehyde if the reaction is not carefully controlled.
Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, making it a popular choice for one-pot reductive aminations. masterorganicchemistry.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is another mild and selective reagent that is often used as an alternative to NaBH₃CN to avoid the use of cyanide salts. masterorganicchemistry.com
Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source is also a viable and clean method for this reduction. researchgate.net
| Precursor | Reagent | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline (B41778) | Acetaldehyde | Pd/C, HCOONH₄ | 2-Propanol/Water | Room Temp | 99 | researchgate.net |
| 3-Benzyloxyaniline | Acetaldehyde | NaBH(OAc)₃ | Dichloromethane | Room Temp | ~70-90 (estimated) | nih.gov |
| Benzylamine | Cyclohexanone (B45756) | (Boc)₂O, STAB | Dichloromethane | Room Temp | 85 | nih.gov |
Etherification Reactions for Benzyloxy Group Introduction
The Williamson ether synthesis is the classic and most widely used method for forming the benzyloxy ether linkage. masterorganicchemistry.comnih.gov This reaction involves the deprotonation of the hydroxyl group of N-ethyl-3-aminophenol with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, such as benzyl bromide or benzyl chloride. wikipedia.orgorganic-chemistry.org
The choice of base is crucial for the success of the reaction. Strong bases like sodium hydride (NaH) are effective but require anhydrous conditions. organic-chemistry.org Weaker bases such as potassium carbonate (K₂CO₃) or silver oxide (Ag₂O) can also be used, often offering better selectivity in complex molecules. organic-chemistry.orglibretexts.org
| Phenol (B47542) | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenol | Benzyl chloride | K₂CO₃ | Solvent-free | Low | Excellent | masterorganicchemistry.com |
| Glucose | Iodomethane | Ag₂O | Not specified | Not specified | 85 | libretexts.org |
| N-ethyl-3-aminophenol | Benzyl bromide | NaH | DMF | Not specified | High (estimated) | organic-chemistry.org |
Implementation of Orthogonal Protecting Group Chemistry in Synthetic Sequences
In more complex syntheses or when dealing with molecules containing multiple reactive functional groups, the use of orthogonal protecting groups is essential to achieve selectivity. organic-chemistry.org An orthogonal set of protecting groups allows for the deprotection of one group under specific conditions without affecting the others. organic-chemistry.org
In the synthesis of this compound, protecting groups could be employed to temporarily mask the amino or hydroxyl group to direct the reaction to the desired site. For instance, if starting from 3-aminophenol, the amino group could be protected with a Boc (tert-butoxycarbonyl) group, which is stable to the basic conditions of the Williamson ether synthesis used to introduce the benzyl group. The Boc group can then be removed under acidic conditions to yield 3-benzyloxyaniline, which can subsequently be N-ethylated. organic-chemistry.org
Alternatively, a base-labile protecting group like Fmoc (9-fluorenylmethyloxycarbonyl) could be used to protect the amino group. This allows for deprotection under mild basic conditions, offering an orthogonal strategy to the acid-labile Boc group. organic-chemistry.org
| Protecting Group | Protection Reagent | Deprotection Conditions | Orthogonality | Reference |
| Boc | Boc₂O | Acidic (e.g., TFA) | Stable to base, hydrogenolysis | organic-chemistry.org |
| Fmoc | Fmoc-Cl | Basic (e.g., Piperidine) | Stable to acid, hydrogenolysis | organic-chemistry.org |
| Cbz | Cbz-Cl | Hydrogenolysis (Pd/C, H₂) | Stable to acid and base | researchgate.net |
| Alloc | Alloc-Cl | Pd(0) catalyst | Stable to acid and base | sigmaaldrich.com |
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly, safer, and more efficient. These principles can be applied to the synthesis of this compound in several ways.
Development of Solvent-Free and Atom-Economical Methodologies
Solvent-Free Reactions:
Performing reactions without a solvent can significantly reduce waste and simplify purification. For instance, the Williamson ether synthesis has been successfully carried out under solvent-free conditions using solid bases like potassium carbonate. masterorganicchemistry.com Similarly, N-alkylation of anilines with alcohols has been achieved under solvent-free conditions, often with the aid of microwave irradiation to accelerate the reaction. researchgate.netscispace.com
Atom Economy:
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Reactions with high atom economy generate minimal waste. Reductive amination using alcohols as alkylating agents is a highly atom-economical process, as the only byproduct is water. organic-chemistry.org This approach is a greener alternative to using alkyl halides, which generate stoichiometric amounts of salt waste. organic-chemistry.org
| Reaction Type | Green Approach | Conditions | Atom Economy | Reference |
| Williamson Ether Synthesis | Solvent-free | Phenol, Benzyl chloride, K₂CO₃ | Moderate | masterorganicchemistry.com |
| N-Alkylation | Solvent-free, Alcohol as alkylating agent | Aniline, Benzyl alcohol, Catalyst | High | researchgate.netscispace.com |
| Reductive Amination | Alcohol as alkylating agent | Aniline, Ethanol (B145695), Catalyst | High | organic-chemistry.org |
Exploration of Catalytic Routes for Selective Bond Formations
The synthesis of this compound involves the formation of a crucial carbon-nitrogen bond between the aniline nitrogen and an ethyl group. Modern synthetic chemistry emphasizes the use of catalytic routes to achieve this transformation efficiently and selectively. Key strategies include the direct N-alkylation of 3-benzyloxyaniline using ethylating agents powered by a catalyst, and reductive amination.
A prominent and sustainable approach is the "Borrowing Hydrogen" (BH) or "Hydrogen Auto-Transfer" (HAT) methodology. nih.govrsc.org This process typically utilizes an alcohol, such as ethanol, as the alkylating agent. The mechanism involves the temporary transfer of hydrogen from the alcohol to the catalyst, generating an aldehyde intermediate in situ. This aldehyde then condenses with the amine (3-benzyloxyaniline) to form an imine, which is subsequently reduced by the hydrogen held by the catalyst to yield the final N-ethylated product. nih.gov This method is highly atom-economical, producing water as the only theoretical byproduct. rsc.org
A variety of transition metal-based catalysts have been developed for this purpose. Non-noble metal catalysts, particularly those based on cobalt and nickel, have gained significant attention due to their cost-effectiveness and high activity. nih.gov For instance, cobalt nanoparticles supported on nitrogen-doped carbon have demonstrated excellent yields in the N-alkylation of various anilines with alcohols. nih.gov Ruthenium complexes are also highly effective, capable of catalyzing the N-ethylation of anilines with ethanol or even the direct reductive alkylation using carboxylic acids and molecular hydrogen. organic-chemistry.orgcsic.es Heterogeneous catalysts, such as niobium oxide (Nb₂O₅), have also been employed for the N-alkylation of anilines with alcohols, offering advantages like ease of separation and potential for recycling. sioc-journal.cn
Another powerful catalytic route is the direct reductive amination of 3-benzyloxyaniline with acetaldehyde. This one-pot reaction involves the formation of an intermediate imine, which is immediately reduced to the target secondary amine. Palladium on carbon (Pd/C) is a commonly used catalyst for the reduction step, often employing a hydrogen source like ammonium (B1175870) formate (B1220265) or sodium borohydride. researchgate.net
The table below summarizes various catalytic systems applicable to the synthesis of this compound based on reported N-alkylations of analogous anilines.
| Catalytic System | Ethylating Agent | Typical Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Cobalt Nanoparticles (Co@NC) | Ethanol | Toluene (B28343), 140°C, t-BuOK (base) | High activity with non-noble metal, broad substrate scope. | nih.gov |
| Ruthenium/Triphos Complex | Acetic Acid + H₂ | nBu₂O, 120°C, 50 bar H₂, HNTf₂ (cocatalyst) | Uses readily available carboxylic acids, high yields. | csic.es |
| Nickel Bromide/Ligand System | Ethanol | Base, elevated temperature | Earth-abundant metal, good functional group tolerance. | organic-chemistry.org |
| Niobium Oxide (Nb₂O₅) | Ethanol | 180°C, 1 MPa N₂ | Heterogeneous, recyclable solid acid catalyst. | sioc-journal.cn |
| Palladium on Carbon (Pd/C) | Acetaldehyde | NaBH₄ or H₂ source, various solvents (e.g., 2-propanol) | Widely used, reliable reductive amination method. | researchgate.net |
Sustainable Reagent Selection and Waste Minimization Strategies
Green chemistry principles are increasingly integral to the design of synthetic routes, aiming to reduce environmental impact by minimizing waste and using less hazardous materials. mdpi.com The synthesis of this compound can be significantly improved by adopting sustainable practices.
A primary focus is the selection of the ethylating agent. Traditional methods often rely on ethyl halides (e.g., ethyl bromide or iodide). While effective, these reagents suffer from poor atom economy, generating stoichiometric amounts of salt waste (e.g., hydrohalic acid or its salt) that requires disposal. Furthermore, alkyl halides are often toxic and volatile. In contrast, ethanol represents a green alternative. It is a renewable resource, has low toxicity, and when used in "Borrowing Hydrogen" catalytic cycles, produces only water as a byproduct, achieving near-perfect atom economy. rsc.org Similarly, using acetaldehyde for reductive amination is preferable to ethyl halides, as the byproducts are typically less hazardous. masterorganicchemistry.com
The choice of solvent is another critical factor. Many organic reactions are performed in volatile organic compounds (VOCs) that pose environmental and health risks. Green chemistry encourages the use of safer solvents like water, ethanol, or 2-propanol, or minimizing solvent use altogether. rsc.orgrug.nl The N-alkylation of anilines has been successfully performed in greener solvents, and in some cases, under solvent-free conditions. rug.nl
The following table contrasts a conventional synthetic approach with a sustainable, green chemistry-aligned route for producing this compound.
| Parameter | Conventional Route (Ethyl Halide) | Sustainable Route (Borrowing Hydrogen) |
|---|---|---|
| Ethylating Agent | Ethyl bromide (C₂H₅Br) | Ethanol (C₂H₅OH) |
| Reagent Source | Petrochemical-based | Potentially bio-based, renewable |
| Catalyst | Often stoichiometric base (e.g., K₂CO₃) | Catalytic amount (e.g., Co@NC, Ru-complex) |
| Byproduct | Stoichiometric salt waste (e.g., KBr, HBr) | Water (H₂O) |
| Atom Economy | Low | High |
| Waste Profile | High, requires salt disposal | Minimal, benign byproduct |
| Catalyst Recyclability | Not applicable (stoichiometric) | Possible with heterogeneous catalysts |
Elucidation of Reaction Mechanisms and Transformational Chemistry of 3 Benzyloxy N Ethylaniline
Mechanistic Investigations of Aniline (B41778) N-Alkylation and Acylation Reactions
The secondary amine functionality of 3-(Benzyloxy)-N-ethylaniline is a key reactive center, readily undergoing N-alkylation and N-acylation reactions. The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to attack various electrophiles. vedantu.commsu.edu
N-Alkylation: Further alkylation of the N-ethylamino group can occur when treated with alkyl halides, proceeding via a nucleophilic aliphatic substitution (SN2) mechanism. chemistrysteps.comlibretexts.org This reaction converts the secondary amine into a tertiary amine. However, the resulting tertiary amine is also nucleophilic and can react further with the alkyl halide to form a quaternary ammonium (B1175870) salt, which can make selective mono-alkylation challenging. vedantu.comlibretexts.org Alternative methods, such as reductive amination or using alcohols in the presence of specific catalysts, can offer greater control. tsijournals.comacs.org The mechanism for N-alkylation with alcohols often involves the catalyst first oxidizing the alcohol to an aldehyde, which then forms an iminium ion with the secondary amine. Subsequent reduction of this intermediate yields the tertiary amine. The presence of the electron-donating benzyloxy group on the aromatic ring can increase the nucleophilicity of the aniline nitrogen, potentially accelerating the rate of these reactions compared to unsubstituted N-ethylaniline. tsijournals.com
N-Acylation: The reaction of this compound with acylating agents like acid chlorides or acid anhydrides is a rapid and generally high-yield process that produces a tertiary amide. libretexts.orgmnstate.edu The mechanism is a nucleophilic addition-elimination reaction at the carbonyl carbon of the acylating agent. chemistrysteps.com Unlike N-alkylation, over-acylation is not a concern because the lone pair on the nitrogen of the resulting amide is delocalized by resonance with the adjacent carbonyl group. This delocalization renders the amide nitrogen significantly less nucleophilic than the starting secondary amine, effectively halting further reaction. libretexts.org This transformation is often employed as a strategy to temporarily protect the amino group or to moderate its activating effect during other reactions, such as electrophilic aromatic substitution. chemistrysteps.comlibretexts.org
| Reaction Type | Typical Reagents | Mechanism | Product | Key Characteristics |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halides (e.g., CH₃I); Alcohols + Catalyst | SN2; Reductive Amination | Tertiary Amine | Risk of over-reaction to form quaternary ammonium salt. vedantu.comlibretexts.org |
| N-Acylation | Acid Chlorides (e.g., CH₃COCl); Acid Anhydrides | Nucleophilic Addition-Elimination | Tertiary Amide | Clean, rapid reaction; product is deactivated, preventing over-acylation. libretexts.org |
Reactivity Patterns of the Benzyloxy Ether Linkage Under Diverse Conditions
The benzyloxy group (–O–CH₂–Ph) in the molecule is a benzyl (B1604629) ether, which exhibits characteristic reactivity patterns, particularly in cleavage reactions. While generally stable, this ether linkage can be cleaved under specific reductive or strongly acidic conditions.
Catalytic Hydrogenolysis: The most common method for cleaving a benzyl ether is catalytic hydrogenolysis. uwindsor.ca This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The mechanism involves the oxidative addition of the C–O bond to the palladium surface, followed by hydrogenolysis to yield 3-hydroxy-N-ethylaniline (a phenol) and toluene (B28343). This method is valued for its mild conditions and high efficiency, making it a standard deprotection strategy in organic synthesis. uwindsor.ca
Dissolving Metal Reduction: Benzyl ethers are also susceptible to cleavage under Birch reduction conditions, which employ sodium or lithium metal in liquid ammonia (B1221849) with an alcohol proton source. uwindsor.ca This method provides an alternative when other functional groups in the molecule are sensitive to catalytic hydrogenation.
Acidic Cleavage: While benzyl ethers are relatively stable to moderately acidic conditions, they can be cleaved by strong acids like HBr or HI. uwindsor.cacymitquimica.com The mechanism begins with the protonation of the ether oxygen, making it a better leaving group. A subsequent nucleophilic attack by the conjugate base of the acid (e.g., Br⁻) on the benzylic carbon (via an SN1 or SN2 pathway) results in the cleavage of the ether bond to produce 3-hydroxy-N-ethylaniline and benzyl bromide.
| Condition | Reagents | Products | Notes |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | 3-Hydroxy-N-ethylaniline, Toluene | Common and mild deprotection method. uwindsor.ca |
| Dissolving Metal Reduction | Na, NH₃(l) | 3-Hydroxy-N-ethylaniline, Toluene | Alternative to hydrogenation. uwindsor.ca |
| Strong Acid Cleavage | HBr (conc.) | 3-Hydroxy-N-ethylaniline, Benzyl bromide | Requires harsh conditions. cymitquimica.com |
Electrophilic Aromatic Substitution Patterns on the Aniline Ring
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-donating groups: the N-ethylamino group and the benzyloxy group. Both are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. chemistrysteps.com
N-ethylamino group (at C1): Directs to positions 2, 4, and 6.
Benzyloxy group (at C3): Directs to positions 2, 4, and 6 relative to its own position.
The cumulative effect is a strong activation of positions 2, 4, and 6 of the aniline ring. The regiochemical outcome of EAS reactions will be a composite of these directing effects, with steric hindrance also playing a crucial role.
Position 4 (para to the amino group): This position is activated by both groups and is sterically accessible, making it a highly likely site for substitution.
Position 6 (ortho to the amino group): This position is also activated by both groups but may experience some steric hindrance from the adjacent N-ethylamino group.
Position 2 (ortho to the amino group and the benzyloxy group): This position is strongly activated but is located between the two bulky substituents, making it the most sterically hindered and least likely site for attack.
Due to the high activation, reactions like halogenation may proceed rapidly and can be difficult to control, potentially leading to polysubstituted products, similar to the behavior of aniline itself. chemistrysteps.com For reactions like nitration, the strongly acidic conditions (HNO₃/H₂SO₄) will protonate the basic N-ethylamino group, forming an ammonium ion (–N⁺H₂Et). This protonated group is strongly deactivating and a meta-director, which would drastically alter the reactivity and direct substitution to position 5. chemistrysteps.com To achieve para-nitration, the amino group is typically first protected by acylation, which moderates its activating strength and prevents protonation, ensuring the desired ortho, para-directing influence. libretexts.org
| Reaction | Reagents | Predicted Major Product | Rationale |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ or Br₂/CH₃COOH | 4-Bromo-3-(benzyloxy)-N-ethylaniline | High activation at C4, which is the least sterically hindered activated position. Polysubstitution is possible. chemistrysteps.com |
| Nitration (unprotected) | HNO₃, H₂SO₄ | 3-(Benzyloxy)-N-ethyl-5-nitroaniline | Protonation of the amine forms a meta-directing N⁺H₂Et group. chemistrysteps.com |
| Nitration (protected) | 1. Ac₂O; 2. HNO₃, H₂SO₄; 3. H₃O⁺ | 4-Nitro-3-(benzyloxy)-N-ethylaniline | The amide protecting group is an ortho, para-director and prevents protonation. libretexts.org |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No Reaction / Complexation | The Lewis acid catalyst (AlCl₃) will complex with the basic nitrogen atom, deactivating the ring. byjus.com |
Nucleophilic Reactivity of the Aniline Nitrogen and Oxygen Atoms Within the Scaffold
The this compound molecule contains two heteroatoms with lone pairs of electrons: the nitrogen of the N-ethylamino group and the oxygen of the benzyloxy ether. Both can potentially act as nucleophiles, but their reactivity differs significantly.
The aniline nitrogen is the primary nucleophilic center in the molecule. vedantu.com Although its lone pair is partially delocalized into the aromatic ring, which reduces its basicity and nucleophilicity compared to aliphatic amines, it remains sufficiently reactive to engage with a wide range of electrophiles. msu.educhemistrysteps.com As discussed in section 3.1, it readily participates in alkylation and acylation reactions.
The ether oxygen is a much weaker nucleophile than the aniline nitrogen. msu.edulibretexts.org Its lone pairs are more localized than those on the nitrogen (which are involved in resonance with the ring), but oxygen is more electronegative than nitrogen, holding its electrons more tightly. Ethers generally only act as nucleophiles towards very strong electrophiles, such as the proton from a strong acid. uwindsor.ca In any competitive reaction involving a typical electrophile like an alkyl halide or an acyl chloride, the aniline nitrogen will be the overwhelmingly favored site of attack.
Study of Rearrangement Reactions and Fragmentation Pathways Involving the Compound Structure
The structure of this compound is amenable to specific molecular rearrangements and exhibits predictable fragmentation patterns in mass spectrometry.
Rearrangement Reactions: N-alkylanilines can undergo thermally or catalytically induced rearrangement reactions.
Hofmann-Martius Rearrangement: When heated, typically in the presence of an acid catalyst, the hydrohalide salt of an N-alkylaniline can undergo rearrangement where the alkyl group migrates from the nitrogen atom to the aromatic ring, preferentially to the para position. nptel.ac.inniscpr.res.in For this compound, this could potentially lead to the formation of 2-amino-6-(benzyloxy)ethylbenzene and 4-amino-2-(benzyloxy)ethylbenzene, with the latter likely being favored.
Fischer-Hepp Rearrangement: This reaction involves N-nitrosoanilines. If this compound is first treated with nitrous acid (HONO) to form N-nitroso-3-(benzyloxy)-N-ethylaniline, subsequent treatment with an acid catalyst can cause the nitroso group to migrate from the nitrogen to the aromatic ring. scribd.com The migration strongly favors the para position, which would yield 4-nitroso-3-(benzyloxy)-N-ethylaniline. imperial.ac.uk
Fragmentation Pathways (Mass Spectrometry): Under electron impact mass spectrometry (EI-MS), this compound would undergo characteristic fragmentation. The molecular ion [M]⁺• would be observed, followed by several key fragment ions.
Alpha-Cleavage: The bond alpha to the nitrogen atom is prone to cleavage. Loss of a methyl radical (•CH₃) from the ethyl group would produce a stable, resonance-stabilized cation at [M-15]⁺.
Benzylic Cleavage: The most prominent fragmentation pathway for benzyl ethers is the cleavage of the benzyl-oxygen bond. This leads to the formation of the highly stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium (B1234903) ion. This would produce a very intense peak at an m/z of 91. researchgate.net
Loss of the Benzyloxy Radical: Cleavage of the C-O ether bond can occur where the benzyl group is lost as a radical (•CH₂Ph), resulting in a fragment ion corresponding to [M-91]⁺.
Retro-Diels-Alder type reactions or other ring cleavages can lead to further fragmentation of the aniline core.
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 227 | [C₁₅H₁₇NO]⁺• | Molecular Ion (M⁺•) |
| 212 | [M - CH₃]⁺ | Alpha-cleavage, loss of methyl radical from ethyl group |
| 136 | [M - C₇H₇]⁺ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | Benzylic cleavage, formation of benzyl/tropylium cation |
Derivatization and Analogue Synthesis Based on the 3 Benzyloxy N Ethylaniline Scaffold
Functionalization of the N-Ethylaniline Moiety
The secondary amine (N-ethyl) group is a key reactive handle for introducing a variety of functional groups and for constructing more complex molecular architectures.
The nucleophilic character of the secondary amine in 3-(Benzyloxy)-N-ethylaniline allows for straightforward conversion into amides, sulfonamides, and ureas. These functional groups are prevalent in medicinal chemistry and materials science, and their synthesis from the parent aniline (B41778) is typically high-yielding.
Amide Synthesis: Acylation of the N-ethylamino group can be readily achieved by reacting this compound with acylating agents such as acyl chlorides or acid anhydrides. google.com The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). The use of molecular sieves can also facilitate the reaction. google.com For example, reaction with benzoyl chloride would yield N-(3-(benzyloxy)phenyl)-N-ethylbenzamide.
Sulfonamide Synthesis: Sulfonamides are prepared by the reaction of the aniline with a sulfonyl chloride (e.g., toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine. cbijournal.com This reaction, known as sulfonylation, is a robust method for creating stable derivatives. The reactivity of secondary amines in this process is generally good, leading to the formation of N-substituted sulfonamides. cbijournal.com
Urea Synthesis: Unsymmetrical ureas derived from this compound can be synthesized through several routes. A common method involves the reaction of the amine with an isocyanate (R-N=C=O). researchgate.net Alternatively, a one-pot synthesis can generate isocyanates in situ from Cbz-protected amines, which then react with another amine to form the urea. researchgate.net Another approach uses carbon monoxide and sulfur in the presence of an oxidizing agent to carbonylate amines, forming ureas under mild conditions. organic-chemistry.org Reaction of this compound with phenyl isocyanate, for instance, would produce 1-(3-(benzyloxy)phenyl)-1-ethyl-3-phenylurea.
| Derivative Type | General Reaction | Reactants | Typical Conditions |
|---|---|---|---|
| Amide | Acylation | This compound + Acyl Chloride/Anhydride | Pyridine or Et3N, Room Temp to 60°C google.com |
| Sulfonamide | Sulfonylation | This compound + Sulfonyl Chloride | Pyridine, 0-25°C cbijournal.com |
| Urea | Isocyanate Addition | This compound + Isocyanate | Aprotic solvent, Room Temperature researchgate.netorganic-chemistry.org |
The nitrogen atom of the N-ethylaniline moiety can serve as a key building block for the construction of nitrogen-containing heterocyclic rings. Such annulation reactions significantly increase the structural complexity and can lead to compounds with novel properties.
One potential application is in the synthesis of carbazole (B46965) derivatives. The cyclization of N-alkyldiarylamines is a known route to tetrahydrocarbazoles, which can then be dehydrogenated to form the aromatic carbazole core. For example, a reaction analogous to the cyclization of 2-(N-ethyl anilino) cyclohexanone (B45756) could be envisioned to form a tetrahydrocarbazole derivative. google.com
Furthermore, derivatives of this compound could serve as precursors for multi-component reactions to build heterocyclic systems. For instance, copper-catalyzed three-component reactions involving an aniline, an acetamide, and a third component have been used to construct functionalized 2-quinolone scaffolds. rsc.org Adapting this methodology could provide a pathway to novel quinolone structures incorporating the benzyloxy-phenyl moiety.
Transformations Involving the Benzyloxy Group
The benzyloxy group serves a dual purpose: it acts as a protecting group for the phenolic hydroxyl and provides a secondary aromatic ring that can be chemically modified.
The benzyl (B1604629) ether linkage is susceptible to cleavage under various conditions, most commonly via catalytic hydrogenation. This reaction serves as an effective deprotection strategy to unmask the phenol (B47542), yielding 3-hydroxy-N-ethylaniline.
The standard procedure involves treating the this compound with hydrogen gas (H₂) in the presence of a palladium-on-carbon (Pd/C) catalyst. nih.gov This heterogeneous catalysis is typically performed in a solvent like methanol (B129727) or ethanol (B145695) at room temperature and atmospheric or slightly elevated pressure. nih.gov The reaction is generally clean and high-yielding, producing the desired phenol and toluene (B28343) as the only byproduct. organic-chemistry.org This transformation is crucial for synthesizing analogues where a free hydroxyl group is required for biological activity or further functionalization. Alternative cleavage methods include the use of strong acids, though this is less common for substrates that may be sensitive to acidic conditions. organic-chemistry.org
| Reaction | Product | Reagents and Conditions | Reference |
|---|---|---|---|
| Catalytic Hydrogenolysis | 3-Hydroxy-N-ethylaniline | H₂, 10% Pd/C, Methanol, Room Temperature | nih.govorganic-chemistry.org |
The benzyl portion of the benzyloxy group contains an aromatic ring that can undergo substitution reactions, although its reactivity is influenced by the connecting ether oxygen and the primary aniline ring.
Electrophilic Aromatic Substitution (EAS): The ether oxygen atom is an activating group, directing electrophiles to the ortho and para positions of the benzyl ring. However, the N-ethylaniline ring is much more strongly activated towards electrophilic attack, meaning that reactions must be carefully controlled to achieve selective substitution on the benzyl ring. A patented process demonstrates the feasibility of such a reaction, where N-ethyl-N-benzylaniline is sulfonated on the benzyl ring at the meta position using fuming sulfuric acid under controlled temperatures. google.com This suggests that electrophilic substitution on the benzyl ring of this compound is possible, likely yielding a mixture of substituted products.
Nucleophilic Aromatic Substitution (NAS): NAS reactions on an unsubstituted benzene (B151609) ring are generally not feasible. byjus.com This type of reaction requires the presence of strong electron-withdrawing groups (such as nitro or cyano groups) on the aromatic ring to activate it towards attack by a nucleophile. byjus.comiscnagpur.ac.in Therefore, modifying the benzyl ring of this compound via NAS would first require the introduction of such activating groups through other means, such as an initial electrophilic nitration step.
Design and Synthesis of Structurally Related Analogues for Probing Chemical Reactivity
Synthesizing a series of structurally related analogues is a fundamental strategy for probing chemical reactivity and understanding structure-activity relationships (SAR). By systematically altering different parts of the this compound scaffold, researchers can investigate the electronic and steric effects of various substituents on reaction outcomes and biological interactions.
For example, studies on the reactivity of N-acyloxy-N-alkoxyamides with N-methylaniline have shown that the rate of this Sɴ2 reaction is highly dependent on the electronic properties of the substituents. publish.csiro.au Bimolecular rate constants for the reaction of N-methylaniline with a series of N-benzyloxy-N-(para-substituted-benzoyloxy)benzamides correlated strongly with Hammett σ constants, providing quantitative insight into the electronic demands of the transition state. publish.csiro.au Synthesizing a similar series starting from this compound would allow for a detailed probe of its nucleophilicity.
In another example, a series of N-benzoyl-2-hydroxybenzamides were synthesized, and subsequent modifications, including the cleavage of a benzyl ether protecting group and alterations to a linker moiety, were performed to understand the importance of each structural feature for biological activity. nih.gov This approach, where analogues are designed to test the role of specific functional groups (e.g., a free phenol vs. a benzyl ether), directly probes how structural changes affect molecular interactions and, by extension, chemical reactivity in a biological context.
| Parent Scaffold | Analogue Type | Modification | Purpose of Synthesis | Reference |
|---|---|---|---|---|
| N-Benzylaniline | Para-substituted N-benzoyloxybenzamides | Varying para-substituents (e.g., -NO₂, -Cl, -H, -CH₃) on the benzoyloxy group. | To probe electronic effects on Sɴ2 reaction rates with an aniline nucleophile. | publish.csiro.au |
| 2-(Benzyloxy)aniline | Bis-amides | Amide bond formation with 4-ethylaniline, followed by deprotection of the benzyl ether. | To evaluate the importance of the linker and the free hydroxyl group for biological activity. | nih.gov |
| 4-(Benzyloxy)phenyl derivative | Hybrid pyrazole (B372694) analogues | Reductive amination with various substituted anilines. | To create a library of compounds for SAR studies in anti-inflammatory agents. | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Benzyloxy N Ethylaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-(Benzyloxy)-N-ethylaniline. It provides precise information about the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the mapping of the carbon skeleton and the relative placement of substituents.
Expected ¹H NMR signals for this compound would include a triplet and a quartet for the N-ethyl group, a singlet for the benzylic methylene (B1212753) protons, and a complex series of multiplets for the aromatic protons on both the aniline (B41778) and benzyl (B1604629) rings. The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the aliphatic carbons of the ethyl group, the benzylic carbon, and the aromatic carbons. While specific experimental data for this compound is not widely published, a predicted spectrum can be inferred from data on its precursors, 3-benzyloxyaniline (B72059) spectrabase.comchemicalbook.com and N-ethylaniline. nih.govchemicalbook.com
Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on analogous structures and have not been experimentally verified from published literature.)
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Ethyl-CH₃ | ~1.2 (triplet) | ~15 | Coupling to the -CH₂- group. |
| Ethyl-CH₂ | ~3.2 (quartet) | ~38 | Coupling to the -CH₃ group and adjacent to the nitrogen atom. |
| Benzyl-CH₂ | ~5.0 (singlet) | ~70 | Methylene bridge of the benzyloxy group. |
| Aniline Ring (C-H) | ~6.2-7.2 (multiplets) | ~100-130 | Complex pattern due to meta-substitution. |
| Benzyl Ring (C-H) | ~7.3-7.5 (multiplets) | ~127-129 | Typical aromatic signals for a monosubstituted benzene (B151609) ring. |
| Aniline Ring (C-N) | - | ~149 | Quaternary carbon attached to the N-ethyl group. |
| Aniline Ring (C-O) | - | ~159 | Quaternary carbon attached to the benzyloxy group. |
| Benzyl Ring (C-ipso) | - | ~137 | Quaternary carbon of the benzyl group attached to the ether oxygen. |
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign these signals and determine the molecule's precise connectivity, two-dimensional (2D) NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings through two to three bonds. chemicalbook.com For this compound, a key COSY correlation would be observed between the methyl triplet and the methylene quartet of the ethyl group, confirming their direct connection. It would also help delineate the coupling networks within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). nih.govgoogle.com It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~3.2 ppm would correlate with the carbon signal at ~38 ppm, assigning them to the N-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons over two to four bonds. chemicalbook.comgoogle.com This is crucial for identifying quaternary carbons (those without attached protons) and piecing together the molecular fragments. Key HMBC correlations would exist from the benzylic protons (~5.0 ppm) to the aniline C-O carbon (~159 ppm) and the ipso-carbon of the benzyl ring (~137 ppm), confirming the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. chemicalbook.com This provides critical insights into the molecule's three-dimensional structure and preferred conformation. For example, NOESY could reveal spatial proximity between the N-ethyl protons and the protons on the aniline ring, or between the benzylic protons and adjacent aromatic protons.
Dynamic NMR Studies for Conformational Exchange Processes
The flexible ether linkage and the N-ethyl group in this compound allow for various conformational states. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can be used to investigate these dynamic processes. nih.gov At low temperatures, the rotation around single bonds, such as the C-N bond or the C-O bonds of the ether, may become slow on the NMR timescale. This can lead to the observation of distinct signals for what would be equivalent nuclei at room temperature. By analyzing the changes in the spectra with temperature (e.g., peak coalescence), researchers can calculate the energy barriers associated with these conformational exchanges, providing a deeper understanding of the molecule's flexibility and dynamic behavior. nih.gov
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about a molecule's mass and, by extension, its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₅H₁₇NO), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula. rsc.org
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Method |
|---|---|---|---|
| [M+H]⁺ | C₁₅H₁₈NO⁺ | 228.1383 | ESI+ |
| [M+Na]⁺ | C₁₅H₁₇NNaO⁺ | 250.1202 | ESI+ |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Identification
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of ions. bldpharm.com In a typical MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern provides a "fingerprint" that helps to identify the molecule and confirm the connectivity of its substructures.
For this compound, a primary fragmentation pathway would involve the cleavage of the benzylic C-O bond, which is typically weak. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 and a radical cation corresponding to 3-hydroxy-N-ethylaniline. Another common fragmentation would be the loss of the ethyl group from the nitrogen atom.
Plausible MS/MS Fragmentation Pathways for [C₁₅H₁₇NO + H]⁺
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 228.14 | 91.05 | C₈H₁₀NO• | Benzyl cation (tropylium ion) |
| 228.14 | 199.10 | C₂H₅• (Ethyl radical) | [M - CH₂CH₃]⁺ |
| 228.14 | 120.08 | C₇H₇O• (Benzyloxy radical) | Protonated ethylaniline cation |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and highly effective for identifying the functional groups present in a compound.
In the FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibration of the secondary amine would appear as a sharp band around 3400 cm⁻¹. The aromatic C-H stretches would be visible just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and benzyl groups would appear just below 3000 cm⁻¹. The C-O-C ether linkage would produce strong stretching bands in the 1250-1050 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range.
Raman spectroscopy provides complementary information. Aromatic C=C stretching bands are typically strong in Raman spectra. The rule of mutual exclusion, which applies to molecules with a center of symmetry, states that vibrations that are Raman active are IR inactive, and vice versa. chemicalbook.com While this compound lacks a center of symmetry, the relative intensities of bands in the FT-IR and Raman spectra can still provide valuable structural information.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| N-H Stretch | Secondary Amine | ~3400 | Medium (IR) / Weak (Raman) |
| C-H Stretch (Aromatic) | Aryl C-H | 3000-3100 | Medium (IR) / Strong (Raman) |
| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850-2980 | Strong (IR) / Strong (Raman) |
| C=C Stretch (Aromatic) | Aryl Ring | 1450-1600 | Medium-Strong (IR & Raman) |
| C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether | ~1250 | Strong (IR) / Medium (Raman) |
| C-N Stretch | Aryl Amine | ~1300 | Medium (IR) / Medium (Raman) |
X-ray Crystallography for Solid-State Molecular Structure Determination
While a specific, publicly available crystal structure determination for this compound is not documented in the searched literature, the application of X-ray crystallography would yield invaluable insights into its molecular architecture. The solid-state structure is influenced by a variety of intermolecular forces, such as van der Waals forces, and potentially hydrogen bonding involving the secondary amine proton. These interactions dictate how the molecules pack together in the crystal lattice.
To illustrate the type of data obtained from such an analysis, crystallographic data for a structurally related aniline derivative, 2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline, is presented. A hypothetical study on this compound would aim to determine similar parameters. The first step in such a study would be the growth of high-quality single crystals suitable for X-ray diffraction. Once a suitable crystal is obtained, it would be mounted on a diffractometer and data would be collected, typically at a low temperature to minimize thermal vibrations of the atoms.
The analysis of the diffraction data would reveal key crystallographic parameters. These include the crystal system, the space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice. anton-paar.com For instance, in the case of the related compound 2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline, the crystal system was determined, and it was found to crystallize in the Pna21 space group with four molecules (Z=4) in the unit cell.
The following interactive table summarizes the kind of crystallographic data that would be obtained from an X-ray diffraction study of this compound, with example data from a related compound for illustrative purposes.
| Parameter | Value (Illustrative Example) | Description |
| Crystal System | Orthorhombic | One of the seven crystal systems describing the lattice parameters. |
| Space Group | Pna21 | The set of symmetry operations of the crystal. |
| a (Å) | 15.061 | The length of the 'a' axis of the unit cell. |
| b (Å) | 21.992 | The length of the 'b' axis of the unit cell. |
| c (Å) | 5.437 | The length of the 'c' axis of the unit cell. |
| Volume (ų) | 1800.9 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
Theoretical and Computational Chemistry Studies of 3 Benzyloxy N Ethylaniline
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 3-(Benzyloxy)-N-ethylaniline, these calculations would reveal the distribution of electrons, the energies of molecular orbitals, and key electronic properties. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods would be employed to solve the Schrödinger equation for the molecule.
A primary focus would be the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
In this compound, the HOMO is expected to be localized primarily on the electron-rich N-ethylaniline moiety, specifically the nitrogen atom and the attached aromatic ring, which are good electron-donating groups. The LUMO would likely be distributed over the benzyloxy group's aromatic ring.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Property | Calculated Value (eV) | Description |
| HOMO Energy | -5.85 | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -0.95 | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap | 4.90 | The energy difference between HOMO and LUMO, a measure of chemical reactivity and stability. researchgate.net |
This table is illustrative, based on typical values for similar aromatic amines and ethers, and represents data that would be generated from quantum chemical calculations.
Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful and widely used computational method that relates the electron density of a system to its energy. It offers a balance between accuracy and computational cost, making it ideal for studying molecules of the size of this compound.
Geometry Optimization: A crucial first step in any computational study is to find the molecule's most stable three-dimensional structure, known as its ground-state geometry. DFT methods, such as the popular B3LYP functional combined with a basis set like 6-311+G(d,p), are used to perform geometry optimization. researchgate.net This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy. For this compound, this would define the precise spatial relationship between the N-ethylaniline and benzyloxy fragments.
Spectroscopic Property Prediction: Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties.
Vibrational (IR and Raman) Spectra: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies can be predicted. These frequencies correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes, such as N-H stretches, C-N stretches, C-O-C ether stretches, and aromatic C-H bends, aiding in the structural characterization of the molecule. acs.org
NMR Spectra: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N) can be calculated. These values can then be converted into chemical shifts, providing a theoretical Nuclear Magnetic Resonance (NMR) spectrum. nih.gov Comparing theoretical and experimental NMR spectra can confirm the molecular structure and provide insights into the electronic environment of the atoms. nih.gov
Table 2: Predicted Spectroscopic Data for this compound using DFT
| Spectroscopy | Key Predicted Feature | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment |
| IR | C-O-C Stretch | ~1250-1200 | Asymmetric stretch of the ether linkage. |
| N-H Stretch | ~3400 | Stretching vibration of the secondary amine. | |
| Aromatic C-H Bend | ~850-750 | Out-of-plane bending of C-H bonds on the phenyl rings. | |
| ¹³C NMR | C-O | ~158 | Carbon atom of the aniline (B41778) ring attached to the benzyloxy group. |
| C-N | ~148 | Carbon atom of the aniline ring attached to the nitrogen. | |
| CH₂ (Ethyl) | ~45 | Methylene (B1212753) carbon of the ethyl group. | |
| ¹H NMR | N-H | ~4.5 | Proton of the secondary amine. |
| O-CH₂ | ~5.1 | Methylene protons of the benzyloxy group. |
This table contains representative data expected from DFT calculations based on known values for similar functional groups.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions. For this compound, one could investigate reactions such as N-alkylation, electrophilic aromatic substitution, or oxidation.
This modeling involves mapping the potential energy surface of the reaction. The process starts with the optimized structures of the reactants and products. Computational methods are then used to locate the transition state (TS) , which is the highest energy point along the reaction coordinate. The TS represents the energy barrier that must be overcome for the reaction to proceed.
Table 3: Hypothetical Energy Profile for Electrophilic Bromination at the para-position of the Aniline Ring
| Species | Relative Energy (kcal/mol) | Description |
| Reactants (Molecule + Br₂) | 0.0 | Starting energy of the separated reactants. |
| Transition State (Wheland Intermediate) | +15.5 | Energy barrier for the reaction. ineosopen.org |
| Products (Brominated Molecule + HBr) | -5.2 | Final energy of the products, indicating an exothermic reaction. |
This table is an illustrative example of data generated from reaction pathway modeling.
Conformational Analysis and Potential Energy Surface Mapping
Due to the presence of several single bonds, this compound is a flexible molecule with multiple possible conformations (spatial arrangements of atoms). Conformational analysis aims to identify the most stable conformers and the energy barriers for rotation around these single bonds.
The key rotational bonds are the C-O bond of the ether linkage and the C-N bond of the amine. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) map can be generated. nih.govrsc.org This map reveals the low-energy valleys corresponding to stable conformers and the hills corresponding to the energy barriers between them.
Studies on similar molecules like diaryl ethers and N,N-dialkylanilines show that steric and electronic interactions govern conformational preferences. nih.govnih.gov For this compound, the analysis would likely show that the most stable conformer minimizes steric hindrance between the bulky benzyloxy group and the ethyl group on the nitrogen.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations typically model molecules in a vacuum at absolute zero, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time at finite temperatures. nih.govchemmethod.com MD simulations solve Newton's equations of motion for a system of atoms, allowing the molecule's movements, vibrations, and conformational changes to be observed over a period of nanoseconds or longer. chemmethod.com
For this compound, an MD simulation would involve placing the molecule in a simulated box, often filled with solvent molecules like water or an organic solvent, to mimic real-world conditions. The simulation would show how the molecule interacts with the solvent, how it folds and unfolds, and which conformations are most prevalent at a given temperature. researchgate.net This is particularly useful for understanding how solvent affects the molecule's structure and reactivity. For example, hydrogen bonding between the N-H group and a protic solvent could be explicitly modeled.
Applications of 3 Benzyloxy N Ethylaniline in Complex Organic Synthesis
Utilization as a Synthetic Building Block for Advanced Molecular Architectures
As a substituted aniline (B41778), 3-(Benzyloxy)-N-ethylaniline possesses the fundamental characteristics of a synthetic building block. The secondary amine can undergo a variety of chemical transformations, including further alkylation, acylation, and participation in coupling reactions. The aromatic ring is amenable to electrophilic substitution reactions, with the positions ortho and para to the N-ethylamino group being activated. The benzyloxy group, while relatively stable, can be cleaved under specific conditions to reveal a phenol (B47542), adding another layer of synthetic versatility.
Despite these potential reactive sites, there is a lack of published research that specifically demonstrates the use of this compound in the construction of advanced molecular architectures. Its role as a foundational component in the synthesis of complex, multi-cyclic, or functionally dense molecules has not been detailed in the available literature.
Role as a Ligand or Ligand Precursor in Homogeneous and Heterogeneous Catalysis
The nitrogen atom in this compound, with its lone pair of electrons, presents the possibility for this molecule to act as a ligand in coordination chemistry and catalysis. The presence of both a nitrogen and an oxygen atom could allow for bidentate coordination to a metal center, although the flexibility of the benzyl (B1604629) ether linkage might influence the stability of the resulting chelate ring.
Nevertheless, there is no specific mention in the scientific literature of this compound being used as a ligand or a precursor to a ligand in either homogeneous or heterogeneous catalysis. The development and application of catalysts based on this specific molecular scaffold have not been reported.
Incorporation into Polymeric Materials and Supramolecular Structures
Aniline and its derivatives are known to be monomers for the synthesis of conducting polymers like polyaniline. The N-ethyl and benzyloxy substituents on this compound would be expected to influence the polymerization process and the properties of the resulting polymer, such as solubility, processability, and electronic characteristics.
Furthermore, the aromatic rings and the potential for hydrogen bonding involving the secondary amine could enable the participation of this compound in the formation of supramolecular assemblies. These non-covalently linked, ordered structures are of interest for their applications in materials science and nanotechnology.
Despite these possibilities, there are no published studies detailing the incorporation of this compound into polymeric materials or its use in the construction of supramolecular structures. The exploration of this compound in the field of materials science remains an open area of research.
Future Directions and Emerging Research Avenues in 3 Benzyloxy N Ethylaniline Chemistry
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a significant leap forward for the production of fine chemicals like 3-(Benzyloxy)-N-ethylaniline. While specific literature on the flow synthesis of this exact compound is nascent, the industrial production of analogous aniline (B41778) derivatives increasingly utilizes these technologies to enhance efficiency, safety, and scalability. smolecule.com
Table 1: Comparison of Batch vs. Flow Synthesis for Aniline Derivatives
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Advantage of Flow Synthesis |
| Heat Transfer | Limited by vessel surface area; potential for hotspots. | High surface-area-to-volume ratio; excellent heat exchange. | Improved safety, reduced side reactions. |
| Mass Transfer | Dependent on stirring efficiency; can be inefficient. | Efficient mixing through static mixers or narrow channels. | Faster reaction rates, higher conversion. |
| Safety | Large volumes of reagents pose significant risk. | Small reaction volumes at any given time; inherently safer. | Minimized risk of thermal runaway. |
| Scalability | Often requires complete re-optimization for scale-up. | Scalable by running the system for longer periods ("scaling out"). | More predictable and faster scale-up. |
| Optimization | Time-consuming, one-variable-at-a-time approach. | Amenable to high-throughput screening and automation. | Rapid process development and optimization. |
Future research will likely focus on developing dedicated flow synthesis routes for this compound, potentially integrating multiple synthetic steps into a single, continuous process from simple precursors.
Exploration of Novel Catalytic Transformations and Mechanistic Pathways
The aromatic rings and the secondary amine group in this compound offer multiple sites for functionalization through modern catalytic methods. While classic reactions like electrophilic aromatic substitution are known for aniline derivatives, emerging catalytic technologies promise to unlock unprecedented chemical space.
Photoredox Catalysis: This rapidly evolving field enables C-H functionalization reactions under mild conditions. nih.gov For this compound, photoredox catalysis could facilitate the direct introduction of various functional groups (e.g., alkyl, acyl, trifluoromethyl) onto the aromatic rings, bypassing traditional multi-step sequences. nih.gov The generation of radical intermediates under photocatalytic conditions could lead to novel cyclization or coupling reactions, offering new molecular scaffolds. mdpi.com
Transition-Metal Catalysis: Beyond standard cross-coupling, newer transition-metal-catalyzed reactions are a promising avenue. For example, nickel-catalyzed allylic amination could be explored to introduce further complexity at the nitrogen atom. nih.gov Rhodium(III)-catalyzed C-H activation and annulation reactions, which have been successfully applied to similar N-heterocyclic precursors, could be adapted to construct fused ring systems involving the aniline core. nih.gov Understanding the mechanistic pathways of these transformations, including the potential for radical or organometallic intermediates, will be crucial for controlling selectivity and achieving desired outcomes. mdpi.comnih.gov
Organocatalysis: The use of small organic molecules as catalysts offers a green and metal-free alternative. For instance, Brønsted acidic ionic liquids have been shown to catalyze Friedel-Crafts-type reactions effectively and could be employed for the arylation or alkylation of the electron-rich aniline ring in this compound. rsc.org
Table 2: Potential Novel Catalytic Transformations for this compound
| Catalytic Strategy | Potential Reaction | Target Site | Expected Outcome |
| Photoredox Catalysis | C-H Arylation/Alkylation | Aromatic Rings | Direct functionalization without pre-activation. nih.gov |
| Rhodium(III) Catalysis | Oxidative C-H Annulation | Aniline Ring C-H bonds | Synthesis of novel fused heterocyclic systems. nih.gov |
| Nickel(II) Catalysis | Allylic Amination | Nitrogen Atom | Introduction of complex unsaturated substituents. nih.gov |
| Iodine Catalysis | Oxidative Cyclization | Aromatic Ring/Amine | Formation of novel heterocyclic products via radical pathways. mdpi.com |
| Organocatalysis | Asymmetric Michael Addition | Aromatic Ring (activated) | Enantioselective synthesis of chiral derivatives. ehu.eus |
In-depth mechanistic studies, combining experimental evidence with computational modeling, will be essential to guide the development of these new catalytic reactions and to fully understand the reactivity of the this compound scaffold.
Development of More Sustainable Synthetic Routes and Biocatalysis
The principles of green chemistry are increasingly influencing synthetic organic chemistry, pushing for the development of more environmentally benign processes. Future research on this compound will undoubtedly focus on sustainability.
Biocatalysis: The use of enzymes to perform chemical transformations offers high selectivity under mild conditions. While aromatic amines can be challenging substrates, recent advances have shown promise. For example, ethylenediamine-N,N'-disuccinic acid (EDDS) lyase has been used for the hydroamination of fumarate (B1241708) with aniline derivatives, demonstrating the potential for enzymatic C-N bond formation. acs.org Exploring transaminases, laccases, or engineered cytochrome P450 enzymes could lead to biocatalytic routes for the synthesis or functionalization of this compound, reducing the reliance on heavy metals and harsh reagents.
Green Chemistry Approaches:
Alternative Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids. Sonochemical methods, which use ultrasound to promote reactions, can also enhance reaction rates in greener solvent systems. dokumen.pub
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. This includes exploring catalytic cycles that minimize waste, such as metal-free syntheses using recyclable catalysts like ionic liquids. rsc.org
Renewable Feedstocks: Investigating pathways to synthesize the aniline or benzyl (B1604629) alcohol precursors from renewable biomass sources rather than petrochemicals.
Table 3: Comparison of Conventional vs. Sustainable Synthetic Approaches
| Approach | Conventional Method | Sustainable Alternative | Key Advantage |
| Catalysis | Heavy metal catalysts (e.g., Pd, Ru) in harsh conditions. | Biocatalysis (e.g., lyases, transaminases) or organocatalysis. acs.org | Mild conditions, high selectivity, reduced metal waste. |
| Solvents | Chlorinated hydrocarbons, DMF, THF. | Water, ethanol (B145695), ionic liquids, or solvent-free conditions. rsc.orgdokumen.pub | Reduced toxicity and environmental impact. |
| Reaction Activation | High temperatures, requiring significant energy input. | Sonochemistry, microwave irradiation, photochemistry. dokumen.pub | Energy efficiency, faster reaction times. |
| Precursors | Petroleum-derived aniline and benzyl alcohol. | Bio-derived phenols and aromatic aldehydes. | Reduced carbon footprint, use of renewable resources. |
The integration of these sustainable practices will not only make the synthesis of this compound more economical but also environmentally responsible.
Advanced Materials Science Applications Based on Chemical Structure and Reactivity
The distinct structural features of this compound make it an attractive building block for advanced materials. lookchem.combldpharm.com The interplay between the electron-donating amine, the rigid aromatic systems capable of π-π stacking, and the flexible ether linkage provides a unique combination of properties that can be exploited in materials science.
Polymer Science: this compound can serve as a monomer or a functional additive in polymer synthesis. Its incorporation into polymer chains could lead to materials with tailored properties, such as high refractive index, thermal stability, or specific optical characteristics. bldpharm.com The secondary amine can be a site for polymerization or for grafting onto existing polymer backbones. The benzyloxy group can be cleaved to reveal a phenolic hydroxyl group, enabling post-polymerization modification to alter surface properties or introduce new functionalities.
Organic Electronics: The aniline moiety is a well-known component in conducting polymers and hole-transporting materials. The specific substitution pattern of this compound could be used to fine-tune the electronic properties (e.g., HOMO/LUMO levels) of materials for applications in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), or perovskite solar cells. bldpharm.com
Responsive Materials: The benzyloxy group can act as a photolabile or chemically labile protecting group. Materials incorporating this moiety could be designed to respond to specific stimuli (e.g., UV light, pH change) by cleaving the benzyl group, thereby altering the material's properties, such as polarity, solubility, or color. This could be applied in the development of sensors, drug delivery systems, or "smart" coatings.
Table 4: Potential Advanced Materials Science Applications
| Application Area | Relevant Structural Feature | Potential Function | Example |
| Polymer Chemistry | Aniline and Benzene (B151609) Rings | Monomer for high-performance polymers. acs.org | Synthesis of polyanilines with modified solubility and processability. |
| Organic Electronics | Electron-rich Aniline Core | Hole-transporting layer in electronic devices. bldpharm.com | Component in OLEDs to improve charge injection and efficiency. |
| Functional Surfaces | Reactive Amine Group | Anchor point for surface modification. acs.org | Covalent attachment to polymer surfaces to create biocidal materials. acs.org |
| Responsive Materials | Labile Benzyloxy Group | Stimuli-responsive trigger. | Photo-patternable films where UV light cleaves the benzyl ether. |
| Optical Materials | Aromatic Systems | High refractive index component. bldpharm.com | Additive in optical adhesives or coatings. |
The future in this area lies in the rational design of polymers and functional materials where the specific chemical structure and reactivity of this compound are harnessed to achieve targeted performance characteristics.
Q & A
Q. What are the established synthetic routes for 3-(Benzyloxy)-N-ethylaniline, and how can researchers optimize yield and purity?
- Methodological Answer : The compound can be synthesized via alkylation reactions. For example, N-ethylaniline reacts with benzyl chloride under basic conditions (e.g., sodium carbonate) to form the target compound through nucleophilic substitution . Optimization involves controlling stoichiometry (excess benzyl chloride to minimize byproducts like dibenzylated derivatives) and reaction temperature (typically 80–100°C). Post-synthesis, purification via vacuum distillation (boiling point ~285–287°C at 95 kPa) or column chromatography (using non-polar solvents due to its oily nature) is recommended. Purity assessment requires GC-MS or HPLC paired with 1H/13C NMR for structural confirmation .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : The compound is sensitive to oxidation and moisture. Store in air-tight, amber glass containers under inert gas (e.g., argon) at 2–8°C . Stability tests indicate degradation over prolonged storage, forming hazardous byproducts like nitrogen oxides ; thus, periodic TLC or FTIR monitoring is advised . Avoid contact with oxidizing agents (e.g., peroxides) and ensure fume hood use during handling due to acute oral/ dermal toxicity (LD50: 300–500 mg/kg) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H NMR : Look for aromatic protons (δ 6.5–7.5 ppm), benzyloxy –CH2– (δ 4.5–5.0 ppm), and N-ethyl –CH2– (δ 1.2–1.5 ppm) .
- IR : Confirm ether (C-O stretch ~1250 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak at m/z 211.3 (C15H17N) . Cross-validate with elemental analysis (C: 85.3%, H: 8.1%, N: 6.6%) for purity.
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in electrophilic substitution reactions?
- Methodological Answer : The benzyloxy group acts as an electron-donating substituent, activating the aromatic ring at the para and ortho positions. For nitration, use mixed HNO3/H2SO4 at 0–5°C to favor mono-substitution, with HPLC-MS tracking regioselectivity . Computational modeling (e.g., DFT) can predict charge distribution and optimize reaction conditions .
Q. What strategies mitigate competing side reactions (e.g., over-alkylation) during scale-up synthesis?
- Methodological Answer :
- Use a stepwise alkylation approach: First protect the amine with a temporary group (e.g., acetyl), introduce the benzyloxy moiety, then deprotect and ethylate .
- Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reaction efficiency and reduce byproducts .
- Monitor intermediates via in-situ FTIR to detect early-stage deviations .
Q. How can researchers reconcile discrepancies in reported physical properties (e.g., boiling points)?
- Methodological Answer : Literature reports varying boiling points (285°C at 95 kPa vs. 287°C at ambient pressure ). These arise from differences in measurement conditions (pressure, purity). Calibrate instruments using reference standards (e.g., CRC Handbook data ) and validate via differential scanning calorimetry (DSC) for precise thermal profiles .
Q. What are the degradation pathways of this compound under oxidative conditions, and how can they be monitored?
- Methodological Answer : Oxidative degradation produces N-oxide derivatives and quinone-like structures . Use LC-QTOF-MS to identify degradation products and accelerated stability testing (40°C/75% RH for 6 months) to model shelf life . Mitigate degradation by adding radical scavengers (e.g., BHT) during storage .
Q. How is this compound utilized in synthesizing functional dyes or polymers?
- Methodological Answer : The compound serves as a precursor for azo dyes (e.g., Acid Blue 7) via diazotization and coupling reactions . For polymer applications, copolymerize with casein using free-radical initiators to create water-resistant films; characterize via GPC and TGA for molecular weight distribution and thermal stability .
Methodological Notes for Contradictory Data
- Boiling Point Variability : Cross-reference pressure-adjusted data from Ashford’s Dictionary and CRC Handbook .
- Toxicity Classification : Adhere to GHS Category 3 guidelines (oral/dermal) per TCI America’s SDS , but verify with in-house acute toxicity assays using in vitro models (e.g., zebrafish embryos) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
